molecular formula C6H6F3NO B13056043 (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine

(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine

Cat. No.: B13056043
M. Wt: 165.11 g/mol
InChI Key: OEXSFLKKUFUVBS-RXMQYKEDSA-N
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Description

(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is a chemical compound characterized by the presence of a trifluoromethyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same steps as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted furylethylamines and their derivatives .

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring can participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H6F3NO

Molecular Weight

165.11 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(furan-3-yl)ethanamine

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5H,10H2/t5-/m1/s1

InChI Key

OEXSFLKKUFUVBS-RXMQYKEDSA-N

Isomeric SMILES

C1=COC=C1[C@H](C(F)(F)F)N

Canonical SMILES

C1=COC=C1C(C(F)(F)F)N

Origin of Product

United States

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